3,4-Dimethylhexa-1,3-diene

Description

Significance of Conjugated Diene Systems in Organic Synthesis and Reactivity

Dienes are hydrocarbons that possess two carbon-carbon double bonds. numberanalytics.com Their classification depends on the relative location of these bonds. While isolated dienes have double bonds separated by more than one single bond and behave much like simple alkenes, conjugated dienes feature double bonds separated by a single single bond. numberanalytics.comlibretexts.org This arrangement of alternating double and single bonds creates a system of overlapping p-orbitals across the four carbon atoms, leading to electron delocalization. utexas.educhemistrysteps.com

This delocalization has significant consequences for the stability and reactivity of the molecule. Conjugated dienes are generally more stable than their non-conjugated isomers due to this resonance stabilization. numberanalytics.comutexas.edu The enhanced stability can be quantified through measurements like heats of hydrogenation, where conjugated dienes release less energy (indicating greater stability) than comparable isolated dienes. chemistrysteps.com

The unique electronic structure of conjugated dienes makes them exceptionally versatile in organic synthesis. numberanalytics.com They undergo a variety of reactions, including 1,2- and 1,4-electrophilic additions and free-radical additions. slideshare.netmasterorganicchemistry.com Perhaps the most significant reaction of conjugated dienes is the Diels-Alder reaction, a powerful cycloaddition that forms a six-membered ring by reacting a conjugated diene with a substituted alkene (the dienophile). utexas.eduslideshare.net This reaction is a cornerstone of synthetic chemistry due to its ability to form two new carbon-carbon bonds and create cyclic systems with a high degree of stereocontrol. utexas.edu The utility of dienes extends to polymer chemistry, where they serve as monomers for materials like synthetic rubber. numberanalytics.comlibretexts.org

Structural Isomerism and Stereochemical Considerations of 3,4-Dimethylhexa-1,3-diene

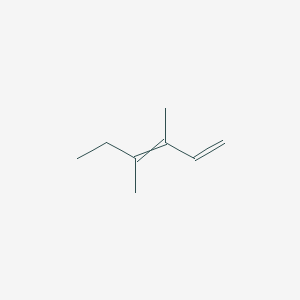

This compound is a branched conjugated diene with the molecular formula C8H14. nih.gov Its structure consists of a six-carbon hexane (B92381) backbone with double bonds at the first and third positions and methyl groups attached to the third and fourth carbon atoms.

The specific placement of the double bonds and substituents in this compound gives rise to important stereochemical considerations. The double bond between carbon-1 and carbon-2 is a terminal double bond and thus does not exhibit geometric isomerism. However, the double bond between carbon-3 and carbon-4 is tetrasubstituted, meaning it can exist as two different geometric isomers: (E) and (Z). This isomerism depends on the spatial arrangement of the substituents (a methyl group and an ethyl group on C4, and a methyl group and a vinyl group on C3) around the double bond. The (3E) isomer is one of the documented stereoisomers of this compound. nih.gov

Furthermore, conjugated dienes can exist in different conformations due to rotation around the central single bond (the C2-C3 bond in this case). These are known as s-cis and s-trans conformations. libretexts.orgchemistrysteps.com The s-trans conformation, where the double bonds are on opposite sides of the single bond, is typically more stable due to reduced steric hindrance. libretexts.org However, the s-cis conformation is crucial for participation in Diels-Alder reactions. chemistrysteps.com

Table 1: Physicochemical Properties of this compound

| Property | Value |

| Molecular Formula | C8H14 |

| Molecular Weight | 110.20 g/mol |

| IUPAC Name | This compound |

| CAS Number | 112655-32-0 |

| Monoisotopic Mass | 110.109550 Da |

This table is interactive. Click on the headers to sort. Data sourced from PubChem and ChemSpider. nih.govnih.govchemspider.com

Historical Context of Research on Branched Conjugated Dienes

Research into conjugated dienes has been a long-standing area of organic chemistry, but the synthesis of specifically substituted and branched dienes has presented unique challenges and opportunities. The development of methods for the controlled synthesis of these structures is crucial for their application in creating complex molecules.

In recent decades, significant progress has been made in the stereo- and regiocontrolled synthesis of branched conjugated dienes. A key area of development has been the use of transition metal catalysis, particularly palladium(0)-catalyzed cross-coupling reactions. figshare.comacs.org Research published in 1997 detailed methods for creating branched trisubstituted conjugated dienes with high control over the resulting geometry. acs.org

Further advancements have focused on improving the efficiency and selectivity of these synthetic routes. For instance, studies on the aerobic oxidative Heck reaction have demonstrated that the choice of catalyst and ligands can control the regioselectivity of the reaction, providing access to branched 1,3-disubstituted conjugated dienes. acs.org This type of catalyst control allows for the synthesis of isomers that might be difficult to obtain through traditional methods. acs.org The development of modern synthetic methods, including various cross-coupling and C-H functionalization reactions, has continued to expand the toolbox available to chemists for constructing complex diene and polyene structures. nih.gov These advancements are vital for harnessing the full synthetic potential of complex dienes like this compound.

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

3,4-dimethylhexa-1,3-diene | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H14/c1-5-7(3)8(4)6-2/h5H,1,6H2,2-4H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QTTAWIGVQMSWMV-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC(=C(C)C=C)C | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H14 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80708597 | |

| Record name | 3,4-Dimethylhexa-1,3-diene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80708597 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

110.20 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

112655-32-0 | |

| Record name | 3,4-Dimethylhexa-1,3-diene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80708597 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Chemical Reactivity and Mechanistic Investigations of 3,4 Dimethylhexa 1,3 Diene

Pericyclic Reactions of 3,4-Dimethylhexa-1,3-diene and Analogs

Pericyclic reactions, which proceed through a concerted, cyclic transition state, are a cornerstone of organic chemistry. The reactivity of this compound and its analogs in these reactions provides a rich area for mechanistic investigation.

Diels-Alder Cycloadditions (Including Diene Transmissive Diels-Alder Reactions)

The Diels-Alder reaction, a [4+2] cycloaddition, is a powerful tool for the formation of six-membered rings. masterorganicchemistry.comwikipedia.org The reactivity of a conjugated diene in this reaction is influenced by its ability to adopt an s-cis conformation and the electronic nature of its substituents. masterorganicchemistry.comchemistrysteps.com Electron-donating groups on the diene generally increase the reaction rate. masterorganicchemistry.comchemistrysteps.com

While specific studies detailing the Diels-Alder reactions of this compound are not extensively documented in readily available literature, general principles allow for the prediction of its reactivity. The methyl groups at the C3 and C4 positions would be expected to influence the equilibrium between the s-cis and s-trans conformations and could sterically hinder the approach of the dienophile.

A related and more complex transformation is the diene-transmissive Diels-Alder (DTDA) reaction. This process involves a cross-conjugated triene, where an initial Diels-Alder reaction forms a new diene that can then undergo a second cycloaddition. rsc.org This sequential reaction cascade allows for the rapid construction of complex polycyclic systems. rsc.org Although not directly involving this compound, the principles of DTDA reactions with substituted dendralenes highlight the synthetic potential of sequential cycloadditions on conjugated systems. rsc.org

Cope Rearrangement of 3,4-Dimethylhexa-1,5-diene (Analogous Reactivity Studies)

The Cope rearrangement is a pressbooks.pubpressbooks.pub-sigmatropic rearrangement of a 1,5-diene. masterorganicchemistry.com The study of the Cope rearrangement of the isomeric 3,4-dimethylhexa-1,5-diene provides invaluable mechanistic insights that are analogous to the reactivity of the 1,3-diene system in other pericyclic reactions. researchgate.netnih.govd-nb.info

The mechanism of the Cope rearrangement has been a subject of considerable debate, with proposals for both a concerted pericyclic pathway and a stepwise mechanism involving a diradical intermediate. For many simple 1,5-dienes, the reaction is considered to be a concerted process, proceeding through a highly ordered, chair-like transition state. researchgate.netoregonstate.edu The activation energy for the Cope rearrangement of 3,3-dimethylhexa-1,5-diene has been determined, providing kinetic data that supports a concerted mechanism. rsc.org

However, for substrates where a concerted pathway is sterically hindered or for radical-stabilizing substituents, a stepwise mechanism may become competitive. Investigations into the thermal rearrangement of 3,4-diphenylhexa-1,5-diene have provided kinetic data, including activation enthalpies and entropies, to probe the nature of the transition state. pdx.edu

The stereochemistry of the starting 1,5-diene has a profound impact on the stereochemical outcome of the Cope rearrangement, providing strong evidence for a concerted, stereospecific mechanism. The rearrangement of the diastereomers of 3,4-dimethylhexa-1,5-diene is a classic example. researchgate.netnih.gov

The meso isomer of 3,4-dimethylhexa-1,5-diene rearranges to form exclusively cis,trans-octa-2,6-diene. In contrast, the racemic (d,l) mixture of 3,4-dimethylhexa-1,5-diene yields a mixture of trans,trans-octa-2,6-diene (as the major product) and cis,cis-octa-2,6-diene. researchgate.netresearchgate.net This high degree of stereospecificity is rationalized by the preference for a chair-like transition state. researchgate.netoregonstate.edu

| Starting Diastereomer | Product(s) |

| meso-3,4-Dimethylhexa-1,5-diene | cis,trans-Octa-2,6-diene |

| rac-3,4-Dimethylhexa-1,5-diene | trans,trans-Octa-2,6-diene and cis,cis-Octa-2,6-diene |

Concerted vs. Stepwise Mechanistic Debates

Electrocyclic Reactions and Thermal Ring Opening Processes

Electrocyclic reactions are intramolecular pericyclic reactions that involve the formation of a σ-bond between the termini of a conjugated π-system, or the reverse ring-opening process. msu.edulibretexts.org The stereochemistry of these reactions is governed by the Woodward-Hoffmann rules, which predict whether the reaction will proceed in a conrotatory or disrotatory fashion based on the number of π-electrons and whether the reaction is under thermal or photochemical control. numberanalytics.com

The thermal ring-opening of substituted cyclobutenes provides a direct route to conjugated dienes, including isomers of this compound. The stereochemistry of the starting cyclobutene (B1205218) dictates the stereochemistry of the resulting diene. For a 4π-electron system under thermal conditions, the ring-opening is conrotatory. pressbooks.publibretexts.org

For instance, the thermal electrocyclic ring-opening of trans-3,4-dimethylcyclobutene (B1254641) yields (E,E)-hexa-2,4-diene. pressbooks.pubrsc.org Conversely, the conrotatory ring-opening of cis-3,4-dimethylcyclobutene produces (E,Z)-hexa-2,4-diene. pressbooks.pubrsc.org These stereospecific outcomes are a direct consequence of the orbital symmetry requirements of the reaction.

| Starting Cyclobutene | Reaction Conditions | Mode of Ring Opening | Product |

| trans-3,4-Dimethylcyclobutene | Thermal | Conrotatory | (E,E)-Hexa-2,4-diene |

| cis-3,4-Dimethylcyclobutene | Thermal | Conrotatory | (E,Z)-Hexa-2,4-diene |

| trans-3,4-Dimethylcyclobutene | Photochemical | Disrotatory | (E,Z)-Hexa-2,4-diene |

| cis-3,4-Dimethylcyclobutene | Photochemical | Disrotatory | (E,E)-Hexa-2,4-diene |

Addition Reactions to the Conjugated Diene System

The conjugated double bond system of this compound is susceptible to attack by electrophiles. The regioselectivity of such addition reactions (1,2- vs. 1,4-addition) is influenced by both kinetic and thermodynamic factors, as well as the nature of the attacking reagent. While specific studies on this compound are not prevalent, the general principles of electrophilic addition to conjugated dienes can be applied. The presence of the methyl groups at C3 and C4 would be expected to influence the stability of the intermediate carbocations, thereby directing the regiochemical outcome of the addition.

Electrophilic Additions (e.g., Halogenation, Hydrohalogenation)

Conjugated dienes like this compound readily undergo electrophilic addition reactions, yet they often yield a mixture of products. libretexts.org For instance, the addition of hydrogen halides (hydrohalogenation) or halogens (halogenation) can result in both 1,2- and 1,4-addition products. libretexts.orgmasterorganicchemistry.com

In the case of hydrohalogenation, such as with hydrogen bromide (HBr), the reaction is initiated by the electrophilic attack of a proton on one of the double bonds. libretexts.org This leads to the formation of a resonance-stabilized allylic carbocation intermediate. libretexts.orgbrainly.com The subsequent attack by the bromide ion can occur at two different positions, leading to the different addition products. libretexts.orgbrainly.com For example, the reaction of 3,4-dimethylhexa-2,4-diene with HBr can produce 2-bromo-3,4-dimethyl-3-hexene (a 1,2-addition product) and 4-bromo-3,4-dimethyl-2-hexene (a 1,4-addition product). stackexchange.com

Similarly, the halogenation of a conjugated diene, for example with bromine (Br₂), proceeds through a cyclic bromonium ion intermediate. masterorganicchemistry.com This intermediate can then be attacked by the bromide ion at either of the two carbons that were part of the original double bond, again leading to a mixture of 1,2- and 1,4-adducts. masterorganicchemistry.com For 1,3-butadiene (B125203), this results in 3,4-dibromo-1-butene and 1,4-dibromo-2-butene. libretexts.org

The table below summarizes the potential products from the electrophilic addition of HBr to a related diene, 3,4-dimethylhexa-2,4-diene.

Free Radical Additions

In addition to electrophilic additions, conjugated dienes can also undergo free-radical additions. A notable example is the addition of HBr in the presence of peroxides, which proceeds via a radical mechanism. masterorganicchemistry.com The attack of a bromine radical (Br•) on the diene initiates the reaction, leading to a resonance-stabilized allylic radical. masterorganicchemistry.com Similar to the carbocation intermediate in electrophilic additions, this radical intermediate can react further at two different positions, resulting in both 1,2- and 1,4-addition products. masterorganicchemistry.com For 1,3-butadiene, the 1,2-addition product is the kinetic product, while the 1,4-addition product is the thermodynamic product. masterorganicchemistry.com

The reaction of conjugated dienes with nitrogen monoxide (˙NO) has also been investigated. rsc.org For instance, the addition of ˙NO to 2,5-dimethylhexa-2,4-diene results in the formation of stable nitroxyl (B88944) radicals. rsc.org The proposed mechanism involves the reversible addition of ˙NO to form an allylic radical, which can then undergo further reactions like cyclization or dimerization. rsc.org

Regio- and Stereoselectivity in 1,2- vs. 1,4-Addition Pathways

The regioselectivity of electrophilic additions to unsymmetrical conjugated dienes is governed by the stability of the resulting carbocation intermediates. Protonation will occur in a way that forms the most stable carbocation. For symmetrical dienes like this compound, the initial protonation at either end of the conjugated system leads to the same resonance-stabilized allylic cation.

The competition between 1,2- and 1,4-addition pathways is a key aspect of the reactivity of conjugated dienes. stackexchange.com The distribution of the resulting products is highly dependent on the reaction conditions, particularly temperature. libretexts.org

1,2-Addition: The nucleophile attacks the carbon atom adjacent to the one that was initially protonated.

1,4-Addition: The nucleophile attacks the carbon atom at the other end of the original conjugated system. chegg.com

The stereochemistry of these reactions can also be complex, potentially leading to the formation of different stereoisomers. pearson.com

Kinetic vs. Thermodynamic Control in Addition Processes

The ratio of 1,2- to 1,4-addition products is a classic example of kinetic versus thermodynamic control. libretexts.orgfiveable.me

Kinetic Control: At lower temperatures, the reaction is typically under kinetic control, meaning the major product is the one that is formed fastest. libretexts.orgfiveable.me This is usually the 1,2-addition product, as it often has a lower activation energy for its formation. libretexts.org The reaction is effectively irreversible under these conditions. libretexts.org

Thermodynamic Control: At higher temperatures, the reaction becomes reversible, allowing for equilibrium to be established. masterorganicchemistry.comfiveable.me Under these conditions, the major product is the most stable one, which is often the 1,4-addition product due to the presence of a more substituted (and thus more stable) double bond. masterorganicchemistry.comlibretexts.org

The table below illustrates the general principles of kinetic versus thermodynamic control in the addition of HBr to 1,3-butadiene.

Transition Metal-Catalyzed Transformations

Carbocyclization and Ene-Cycloisomerization Reactions

Transition metal catalysts, particularly those based on palladium and rhodium, are effective in promoting various transformations of dienes, including carbocyclization and ene-cycloisomerization reactions. liverpool.ac.uk These reactions are powerful tools for the construction of cyclic and polycyclic structures.

For example, palladium(II) complexes can catalyze the carbocyclization of enynes to form 1,4-dienes. Rhodium(I) catalysts have been employed in the carbocyclization of allene-ynones to produce substituted cyclohexenones. While specific examples involving this compound are not prevalent in the provided search results, the general reactivity patterns of dienes in such transition metal-catalyzed reactions are well-established. These reactions often proceed through intermediates where the metal coordinates to the diene system, enabling subsequent bond formations.

Oxidation and Degradation Pathways of Conjugated Dienes

The oxidation of conjugated dienes, such as this compound, is a critical area of study, particularly in atmospheric chemistry and synthetic organic chemistry. The degradation of these compounds can proceed through various pathways, primarily involving reactions with atmospheric oxidants like ozone (O₃) and hydroxyl radicals (OH).

One of the principal degradation routes for conjugated dienes in the atmosphere is ozonolysis. The reaction initiates with the addition of ozone to one of the double bonds. For acyclic conjugated dialkenes, generic rate coefficients for the addition of O₃ have been determined based on the degree of alkyl substitution around the C=C-C=C bond structure. copernicus.orgcopernicus.org The rate of this reaction is influenced by the number and type of substituent groups. For instance, limited data on dienes with branched substituents, such as 5-methyl-hexa-1,3-diene, indicate a less pronounced effect on the reaction rate compared to what is observed with monoalkenes. copernicus.orgcopernicus.org A structure-activity relationship (SAR) can be used to estimate these rate coefficients, where a base rate is modified by factors corresponding to each substituent. copernicus.orgcopernicus.org

The temperature dependence of these reactions is also a key factor. For several acyclic conjugated dienes, the recommended pre-exponential factor (A) for the Arrhenius equation is approximately 10⁻¹⁴ cm³ molecule⁻¹ s⁻¹. copernicus.orgcopernicus.org

Studies on the low-temperature oxidation of cyclic conjugated dienes like cyclohexa-1,3-diene provide further insight. In these systems, a primary pathway involves the addition of the hydroperoxyl radical (HO₂) to a double bond to form oxygenated products. researchgate.net However, pathways that lead to the formation of more conjugated systems, such as benzene, are often more efficient than those producing other oxygenated products. researchgate.net This occurs through sequential hydrogen abstraction or elimination steps. For all related hydrocarbons, the pathways leading to conjugated alkenes have been found to be the most significant. researchgate.net

Table 1: Generic Rate Coefficients (k) for O₃ Addition to Acyclic Conjugated Dienes at 298 K This table presents representative data for classes of conjugated dienes to illustrate the impact of substitution on reactivity with ozone, as specific data for this compound is not available.

| Diene Structure Class | Example Compound | Base Rate Coefficient, k (cm³ molecule⁻¹ s⁻¹) |

|---|---|---|

| Unsubstituted | 1,3-Butadiene | 8.1 x 10⁻¹⁸ |

| Mono-substituted | Isoprene (B109036) (2-methyl-1,3-butadiene) | 1.3 x 10⁻¹⁷ |

| Di-substituted | 2,3-Dimethyl-1,3-butadiene | 4.9 x 10⁻¹⁷ |

| Tri-substituted | 2-Methyl-2,4-hexadiene | 1.1 x 10⁻¹⁶ |

| Tetra-substituted | 2,4-Dimethyl-2,4-pentadiene | 2.5 x 10⁻¹⁶ |

Source: Inferred from trends described in Jenkin et al. copernicus.orgcopernicus.org

Reactivity with Nucleophilic, Electrophilic, and Radical Species in Perfluorinated Diene Analogs

The introduction of fluorine atoms into an organic molecule dramatically alters its electronic properties and reactivity. In perfluorinated analogs of dienes, the strongly electron-withdrawing nature of fluorine atoms renders the π-system electron-deficient. This makes them susceptible to attack by nucleophiles and resistant to conventional electrophilic additions.

Reactivity with Nucleophiles: Perfluorinated dienes are expected to be highly reactive towards nucleophiles. The substitution of hydrogen with fluorine makes the carbon atoms of the double bond electrophilic. This is analogous to other electron-deficient alkenes, such as vinyl nitriles or ketones, where nucleophilic addition is a common reaction pathway. mdpi.com In reactions with nucleophiles, the attack can lead to either addition or an addition-elimination (substitution) product if a suitable leaving group is present. mdpi.com For instance, N-fluoropyridinium salts, which are powerful fluorinating agents, readily react with a wide range of nucleophiles, including carbanions, enolates, and sulfides, under mild conditions. beilstein-journals.org This highlights the enhanced electrophilicity of fluorinated systems.

Reactivity with Electrophiles: Conversely, the electron-deficient nature of the perfluorinated diene system significantly deactivates it towards attack by electrophiles. Classic electrophilic addition reactions, such as the addition of halogens (Br₂) or protic acids (HBr), which are typical for hydrocarbon dienes, would be substantially slower or require much harsher conditions. masterorganicchemistry.com

Reactivity with Radicals: The reaction of perfluorinated systems with radical species is a key method for their functionalization. Perfluoroalkyl radicals are considered electrophilic radicals. nih.gov Due to this electrophilic nature, they react efficiently with electron-rich olefins. nih.gov Their reaction with electron-deficient olefins, such as a perfluorinated diene would be, is less favorable due to electronic repulsion. nih.gov However, methods have been developed to facilitate the radical perfluoroalkylation of electron-deficient olefins, challenging this long-standing limitation. nih.gov These reactions often involve bifunctionalization pathways. nih.gov For example, N-F reagents like N-fluorobenzenesulfonimide (NFSI) can act as sources of "electrophilic" fluorine for reactions with nucleophiles, but can also participate in radical fluorination pathways. beilstein-journals.org

Table 2: Predicted Reactivity of Perfluorinated Diene Analogs This table summarizes the expected reactivity patterns based on the principles of fluorinated compound chemistry.

| Reactant Type | Expected Reactivity with Perfluorinated Diene | Rationale |

|---|---|---|

| Nucleophiles (e.g., R-Li, RO⁻) | High | The C=C bonds are highly electron-deficient and electrophilic due to the inductive effect of fluorine atoms. mdpi.com |

| Electrophiles (e.g., Br₂, H⁺) | Low | The electron-deficient π-system is deactivated towards attack by electron-seeking species. masterorganicchemistry.com |

| Electrophilic Radicals (e.g., •CF₃) | Low / Requires specific conditions | Repulsive electronic interaction between the electrophilic radical and the electron-deficient diene. nih.gov |

Spectroscopic Characterization and Structural Elucidation of 3,4 Dimethylhexa 1,3 Diene

Nuclear Magnetic Resonance (NMR) Spectroscopy for Isomer Identification and Microstructure Analysis

NMR spectroscopy is a premier technique for elucidating the detailed molecular structure of organic compounds. For 3,4-dimethylhexa-1,3-diene, both ¹H and ¹³C NMR provide critical data for identifying its isomers and confirming the connectivity of its carbon skeleton.

The proton NMR (¹H NMR) spectrum of this compound provides information on the electronic environment, connectivity, and stereochemistry of the hydrogen atoms. The molecule exists as (E) and (Z) isomers, and while specific experimental data is not widely published, a predicted spectrum can be derived from established chemical shift principles and coupling constant analysis.

The key proton environments in this compound are:

The terminal vinylic protons on C1 (=CH₂).

The vinylic proton on C2 (=CH-).

The protons of the methyl groups on C3 and C4.

The methylene (B1212753) (-CH₂-) and methyl (-CH₃) protons of the ethyl group attached to C4.

In a predicted spectrum, the vinylic protons are expected to appear in the downfield region (δ 5.0-6.5 ppm) due to the deshielding effect of the π-system. The protons of the methyl groups attached to the double bonds would likely resonate around δ 1.7-1.9 ppm. The ethyl group protons would appear further upfield, with the methylene protons around δ 2.0-2.3 ppm and the terminal methyl protons around δ 1.0-1.2 ppm.

Crucially, the coupling constants (J-values) between vinylic protons are diagnostic of the double bond geometry. For the C1=C2 double bond, distinct cis and trans coupling constants would be observed between the C2 proton and the two C1 protons. The stereochemistry of the C3=C4 double bond influences the chemical shifts of the adjacent groups, allowing for the differentiation of the (E) and (Z) isomers.

Table 1: Predicted ¹H NMR Chemical Shifts and Multiplicities for this compound

| Proton Group | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity | Notes |

|---|---|---|---|

| =CH₂ (C1) | ~5.0 - 5.2 | Doublet of doublets (dd) | Two distinct signals for the two non-equivalent protons. |

| =CH- (C2) | ~6.0 - 6.4 | Doublet of doublets (dd) | Couples with the two protons on C1. |

| -CH₃ (on C3) | ~1.8 - 1.9 | Singlet (s) or narrow multiplet | Vinylic methyl group. |

| -CH₃ (on C4) | ~1.7 - 1.8 | Singlet (s) or narrow multiplet | Vinylic methyl group. |

| -CH₂- (ethyl group) | ~2.0 - 2.2 | Quartet (q) | Allylic protons coupled to the adjacent methyl group. |

| -CH₃ (ethyl group) | ~1.0 - 1.1 | Triplet (t) | Coupled to the adjacent methylene group. |

The ¹³C NMR spectrum complements the ¹H NMR data by providing information about the carbon framework of the molecule. Each unique carbon atom in the structure gives a distinct signal.

For this compound, the key carbon environments are:

The sp² hybridized carbons of the conjugated diene system (C1, C2, C3, C4).

The sp³ hybridized carbons of the methyl substituents and the ethyl group.

The vinylic carbons (C1-C4) are expected to resonate in the downfield region of the spectrum, typically between δ 110 and 150 ppm. The terminal =CH₂ carbon (C1) would appear at the higher field end of this range, while the substituted carbons (C3 and C4) would be further downfield. The sp³ carbons of the alkyl groups would appear in the upfield region (δ 10-30 ppm).

Table 2: Predicted ¹³C NMR Chemical Shift Ranges for this compound

| Carbon Group | Predicted Chemical Shift (δ, ppm) | Notes |

|---|---|---|

| C1 (=CH₂) | 112 - 118 | Terminal sp² carbon of the diene. |

| C2 (=CH-) | 135 - 145 | Internal sp² carbon of the diene. |

| C3 (=C(CH₃)-) | 125 - 135 | Substituted internal sp² carbon. |

| C4 (=C(CH₃)-) | 130 - 140 | Substituted internal sp² carbon. |

| -CH₃ (on C3/C4) | 12 - 20 | Vinylic methyl carbons. |

| -CH₂- (ethyl group) | 25 - 30 | Allylic sp³ carbon. |

| -CH₃ (ethyl group) | 13 - 16 | Terminal sp³ carbon. |

¹H NMR Spectroscopic Analysis

Infrared (IR) and Raman Spectroscopy for Vibrational Mode Analysis

Vibrational spectroscopy, including both IR and Raman techniques, is used to identify the functional groups and analyze the bonding within a molecule by probing its vibrational modes. For this compound, these techniques can confirm the presence of the conjugated diene system and the surrounding alkyl groups.

Key vibrational modes for this compound include:

C=C Stretching: In conjugated systems, the C=C stretching vibrations are found at a lower frequency compared to isolated double bonds due to electron delocalization. vaia.comspcmc.ac.in Unsymmetrical conjugated dienes often show two distinct C=C stretching bands. spcmc.ac.intu.edu.iq For this compound, these are expected in the 1600-1650 cm⁻¹ region.

=C-H Stretching: The stretching of bonds between sp² carbons and hydrogen atoms typically appears at wavenumbers just above 3000 cm⁻¹. spcmc.ac.intu.edu.iq

C-H Stretching (Alkyl): The stretching of bonds between sp³ carbons and hydrogen atoms in the methyl and ethyl groups occurs just below 3000 cm⁻¹.

=C-H Bending: The out-of-plane bending vibrations for the terminal =CH₂ group are particularly characteristic and appear as strong bands in the 900-1000 cm⁻¹ region. tu.edu.iq

C-H Bending (Alkyl): Bending vibrations for the methyl and methylene groups are expected in the 1375-1465 cm⁻¹ range.

Raman spectroscopy is often complementary to IR, as symmetrical vibrations that are weak or inactive in the IR spectrum may be strong in the Raman spectrum. The symmetrical C=C stretch of the diene backbone would be expected to produce a strong Raman signal.

Table 3: Characteristic IR Absorption Frequencies for this compound

| Vibrational Mode | Expected Frequency Range (cm⁻¹) | Intensity |

|---|---|---|

| =C-H Stretch | 3010 - 3090 | Medium |

| C-H Stretch (Alkyl) | 2850 - 2960 | Strong |

| C=C Stretch (Conjugated) | 1600 - 1650 | Medium to Weak |

| C-H Bend (Alkyl) | 1375 - 1465 | Medium |

| =C-H Bend (Out-of-plane) | 910 - 990 | Strong |

Ultraviolet-Visible (UV-Vis) Spectroscopy and Electronic Transitions (π–π and σ–σ)**

UV-Vis spectroscopy measures the absorption of ultraviolet and visible light, which corresponds to the promotion of electrons from lower to higher energy molecular orbitals. For conjugated systems like this compound, the most significant electronic transition is the π → π* transition. The conjugated system of alternating double and single bonds lowers the energy gap between the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO), shifting the absorption maximum (λmax) to longer wavelengths compared to isolated alkenes.

The λmax for conjugated dienes can be predicted using the Woodward-Fieser rules. spcmc.ac.inmatanginicollege.ac.in These rules start with a base value for a parent diene and add increments for substituents.

Base value for an acyclic conjugated diene: 217 nm.

Increment for each alkyl substituent on the diene system: +5 nm.

For this compound, the butadiene core is substituted with three alkyl groups (two methyl groups on C3 and C4, and the ethyl group on C4 is counted as one substituent on the C3=C4 double bond). Therefore, a predicted λmax can be calculated:

λmax = 217 nm (base) + 3 × 5 nm (alkyl substituents) = 232 nm

This calculated value is consistent with experimentally observed values for similarly substituted dienes, such as 2,4-dimethylpenta-1,3-diene (λmax = 232 nm). This absorption corresponds to the energy required for a π → π* transition within the conjugated system. The higher-energy σ → σ* transitions occur at much shorter wavelengths, typically in the vacuum UV region (<200 nm), and are not usually observed with standard laboratory spectrophotometers.

Mass Spectrometry for Molecular Mass Determination and Fragmentation Patterns

Mass spectrometry (MS) is an analytical technique that ionizes molecules and separates them based on their mass-to-charge ratio (m/z). It provides the exact molecular mass and valuable structural information from the fragmentation pattern.

For this compound (C₈H₁₄), the calculated molecular weight is approximately 110.20 g/mol . nih.gov Therefore, the molecular ion peak (M⁺) in the mass spectrum is expected at m/z = 110.

Upon ionization, the molecular ion can undergo fragmentation. The fragmentation patterns of alkenes and dienes are often dominated by cleavages that form stable carbocations. amrutpharm.co.inslideshare.netreadchemistry.com For this compound, the most prominent fragmentation pathway is expected to be allylic cleavage—the breaking of a single bond adjacent to a double bond. This process results in a resonance-stabilized allylic cation.

A likely fragmentation involves the loss of an ethyl radical (•CH₂CH₃, mass 29) from the molecular ion, which would result from the cleavage of the C4-C5 bond. This would produce a stable, substituted allylic cation with m/z = 81.

M⁺ (m/z 110) → [C₆H₉]⁺ (m/z 81) + •C₂H₅

Another possible fragmentation is the loss of a methyl radical (•CH₃, mass 15), leading to a fragment ion at m/z = 95. The relative abundance of these fragment ions in the spectrum helps to confirm the proposed molecular structure.

Compound Index

Computational and Theoretical Investigations of 3,4 Dimethylhexa 1,3 Diene

Quantum Chemical Calculations for Electronic Structure Analysis

Quantum chemical calculations are fundamental to understanding the distribution of electrons within a molecule, which in turn governs its geometry, stability, and reactivity. For conjugated dienes like 3,4-dimethylhexa-1,3-diene, these calculations can elucidate the extent of π-electron delocalization and the influence of methyl substituents on the electronic environment.

Density Functional Theory (DFT) has become a primary method for investigating the electronic structure of organic molecules due to its favorable balance of computational cost and accuracy. arxiv.org DFT calculations are used to determine ground-state geometries, molecular orbital energies, and electron density distributions. For instance, in studies of related conjugated dienes, DFT methods like B3LYP and M05-2X have been employed to model reaction pathways and transition states. vulcanchem.comresearchgate.net

In the context of this compound, DFT would be applied to:

Optimize the molecular geometry of its various stereoisomers ((E,E), (E,Z), (Z,E), (Z,Z)) and conformers (s-trans, s-cis, gauche).

Calculate the energies of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO). These frontier orbitals are key to understanding reactivity in pericyclic reactions, with the HOMO energy correlating to the diene's nucleophilicity and the LUMO energy to its electrophilicity.

Analyze the charge distribution and electrostatic potential to predict sites susceptible to electrophilic or nucleophilic attack.

Global reactivity indices, derived from conceptual DFT, can also provide a quantitative measure of the diene's reactivity, which has been shown to correlate well with activation energies in cycloaddition reactions. researchgate.net

Table 1: Representative DFT Functionals for Diene Analysis

| Functional | Type | Common Applications |

|---|---|---|

| B3LYP | Hybrid GGA | Geometry optimization, reaction energies, widely used benchmark. researchgate.net |

| M05-2X | Hybrid Meta-GGA | Good for non-covalent interactions, thermochemistry, and kinetics, especially in Diels-Alder reactions. vulcanchem.com |

| ωB97X-D | Range-Separated Hybrid with Dispersion | Suitable for optimizing transition state geometries and calculating reaction barriers. rsc.org |

| PBE0 | Hybrid GGA | Often used for predicting spectroscopic properties like UV-Vis spectra. uchicago.edu |

Before DFT became widespread, ab initio and semi-empirical methods were the primary tools for computational organic chemistry. Ab initio methods, like Hartree-Fock (HF) and post-HF methods such as Møller-Plesset perturbation theory (MP2) and Coupled Cluster (CCSD(T)), are derived directly from first principles without empirical parameterization. arxiv.orgacs.org While highly accurate, their computational cost is substantial. They are often used as a benchmark for less computationally expensive methods. researchgate.net

Semi-empirical methods, such as CNDO/2 and AM1, use parameters derived from experimental data to simplify calculations. researchgate.netelte.hu These methods are much faster, allowing for the study of larger systems, but are generally less accurate than DFT or ab initio approaches. For example, semi-empirical and ab initio calculations were used to investigate the conformations and reactivity differences in various substituted dienes. researchgate.net Specifically, scaled quantum mechanical (SQM) force fields calculated at the semiempirical CNDO/2 level have been successfully used to interpret the vibrational spectra of several methyl-substituted butadienes and hexadienes. elte.hu

Density Functional Theory (DFT) Applications

Prediction and Elucidation of Reaction Mechanisms and Transition States

A significant application of computational chemistry is the mapping of reaction pathways. By calculating the potential energy surface, chemists can identify stable intermediates and locate the high-energy transition states that connect reactants, intermediates, and products.

This compound is a substrate for various pericyclic reactions, most notably Diels-Alder (cycloaddition) and sigmatropic rearrangements. Computational methods are invaluable for calculating the activation energy barriers for these processes, which helps predict reaction rates and product distributions.

For Diels-Alder reactions, DFT calculations can determine the activation enthalpy. For example, the reaction of a related dienyne with N-methylmaleimide was found to have a calculated activation enthalpy of 67.6 kJ/mol via a concerted mechanism. vulcanchem.com Similar calculations for this compound would assess its reactivity towards various dienophiles and predict the stereochemical outcome (endo/exo selectivity). anu.edu.au

For sigmatropic rearrangements, such as the Cope rearrangement of the related 3,4-dimethylhexa-1,5-diene, calculations can be used to evaluate the energetics of different transition state geometries (e.g., chair vs. boat). researchgate.netresearchgate.net It has been concluded that a four-centered, chair-like transition state is generally favored. researchgate.netresearchgate.net The stereochemistry of the starting diene dictates the geometry of the product, a principle that can be rationalized and predicted through computational modeling of these transition states. spcmc.ac.in

The reactivity of a conjugated diene is critically dependent on its ability to adopt the planar s-cis conformation, which is required for Diels-Alder reactions. The methyl groups at the C3 and C4 positions in this compound introduce significant steric interactions that influence the equilibrium between the s-cis and s-trans conformers, as well as non-planar (gauche) structures.

Computational studies on related substituted dienes have shown that while the s-trans conformation is often the most stable, dienes with certain substitution patterns are predicted to have a gauche or "orthogonal" ground state structure, with a C=C-C=C torsional angle between 50° and 90°. researchgate.net Ab initio calculations have been used to determine that for isomers like (E,E)-3,4-dimethylhexa-2,4-diene, two stable conformations (s-trans and gauche) have similar energies. researchgate.net Such calculations for this compound would be essential to understand its conformational preferences and, consequently, its reactivity in pericyclic reactions. The energy barrier for rotation around the central C-C single bond can also be calculated, providing insight into the dynamic equilibrium between conformers.

Energy Barrier Calculations for Pericyclic Reactions

Computational Spectroscopy (e.g., IR, UV-Vis Spectra Prediction)

Computational methods can predict various types of spectra, which aids in the interpretation of experimental data and the structural assignment of isomers.

For vibrational spectroscopy (IR and Raman), calculations can determine the frequencies and intensities of a molecule's normal modes. Scaled quantum mechanical (SQM) force fields, often derived from semi-empirical (CNDO/2) or DFT calculations, have been used to provide complete assignments of the vibrational spectra for isomers like trans,trans-, cis,cis-, and trans,cis-hexa-2,4-diene. elte.hu These analyses reveal correlations between the molecular structure, such as cis or trans methyl substitution, and the resulting vibrational spectra. elte.hu

For electronic spectroscopy (UV-Vis), the prediction of absorption wavelengths and intensities is closely tied to the molecule's conformation. The strong UV absorption of conjugated dienes is associated with π→π* transitions and is maximized when the π-system is planar. It has been noted for the isomeric 3,4-dimethyl-2,4-hexadienes that only the cis,cis isomer absorbs strongly in the UV, as it is the only one that can readily adopt a coplanar conformation. researchgate.net Time-dependent DFT (TD-DFT) is a common method for predicting excited-state energies and thus UV-Vis spectra. researchgate.net Comparing the computationally predicted spectrum with the experimental one can serve as strong evidence for a particular structural or conformational assignment. uchicago.edu

Table 2: Mentioned Chemical Compounds

| Compound Name |

|---|

| This compound |

| (E,E)-3,4-dimethylhexa-2,4-diene |

| 3,4-dimethylhexa-1,5-diene |

| 3,4-dimethyl-2,4-hexadienes |

| 2,4-dimethylhexa-1,3-dien-5-yne |

| N-methylmaleimide |

| Butadiene |

| Hartree-Fock |

| Møller-Plesset |

| CNDO/2 |

| AM1 |

| trans,trans-hexa-2,4-diene |

| cis,cis-hexa-2,4-diene |

| trans,cis-hexa-2,4-diene |

| Ethylene |

| Propene |

| Pent-1-ene |

| Hexa-1,3,5-triene |

| Cyclohexa-1,3-diene |

| Hexa-1,5-diene |

| trans-3,4-dimethylcyclobutene (B1254641) |

| (E,E)-hexa-2,4-diene |

| cis-3,4-dimethylcyclobutene |

Modeling of Kinetic and Thermodynamic Control in Chemical Reactions

Computational chemistry provides a powerful lens for understanding the factors that govern the outcomes of chemical reactions involving this compound. Through theoretical modeling, it is possible to dissect reaction pathways, analyze transition states, and predict whether a reaction will be under kinetic or thermodynamic control. This is particularly relevant for pericyclic reactions, such as sigmatropic rearrangements and electrocyclizations, which are characteristic of conjugated dienes.

A key reaction pathway amenable to computational study is the chemrestech.comresearchgate.net-hydride shift, a type of sigmatropic rearrangement. Theoretical investigations into the closely related (Z)-hexa-1,3-diene offer significant insights into the behavior of its substituted analogue, this compound. Density Functional Theory (DFT) calculations, specifically using the B3LYP/6-311G++(d,p) level of theory, have been employed to model the chemrestech.comresearchgate.net-H shift in the parent (Z)-hexa-1,3-diene system. chemrestech.comchemrestech.com

These studies confirm that the chemrestech.comresearchgate.net-H shift is a concerted, pericyclic reaction that proceeds through a single, cyclic transition state without the formation of intermediates. chemrestech.com The geometry of this transition state is closer in structure to the reactant than the product, indicating an exergonic reaction. chemrestech.comchemrestech.com Intrinsic Reaction Coordinate (IRC) calculations validate this proposed mechanism, mapping a direct path from reactant to product via the calculated transition state. chemrestech.com

The influence of substituents on the reaction kinetics has also been modeled. The introduction of a methyl group, as in the case of this compound, has a discernible effect on the rate of the chemrestech.comresearchgate.net-hydride shift. Computational models suggest that electron-donating groups, such as methyl, favor the reaction mechanism. chemrestech.comchemrestech.com This is reflected in the calculated rate constants, where methyl substitution is shown to influence the reaction rate compared to the unsubstituted diene. chemrestech.comchemrestech.com

The thermodynamic and kinetic parameters calculated for the chemrestech.comresearchgate.net-H shift in (Z)-hexa-1,3-diene provide a quantitative basis for understanding this control. The activation energy represents the kinetic barrier, which determines the reaction rate. The Gibbs free energy of the reaction indicates the relative thermodynamic stability of the products versus the reactants.

Below are the computed thermodynamic and kinetic parameters for the chemrestech.comresearchgate.net-H shift in the parent (Z)-hexa-1,3-diene, which serves as a fundamental model for understanding the reactivity of this compound.

| Parameter | Calculated Value (kJ/mol) | Significance |

|---|---|---|

| Activation Energy (Ea) | 133.273 | Kinetic Barrier: The energy required to initiate the rearrangement. A higher value implies a slower reaction rate under kinetic control. |

| Gibbs Free Energy of Reaction (ΔG) | -15.301 | Thermodynamic Driving Force: The negative value indicates that the product is thermodynamically more stable than the reactant, favoring product formation at equilibrium. |

Data sourced from a theoretical study on (Z)-hexa-1,3-diene using DFT at the B3LYP/6-311G++(d,p) level of theory. chemrestech.com

These computational models are crucial for predicting how temperature changes can shift the balance between the kinetically and thermodynamically favored products. At lower temperatures, reactions are often under kinetic control, meaning the product that forms fastest (the one with the lower activation energy) will predominate. At higher temperatures, the system can achieve equilibrium, and the most stable product (the thermodynamic product) will be favored. For the chemrestech.comresearchgate.net-hydride shift, the negative Gibbs free energy suggests the rearranged product is thermodynamically favored. chemrestech.com

Beyond sigmatropic shifts, electrocyclic reactions are also pertinent. The thermal ring-opening of substituted cyclobutenes, such as cis-3,4-dimethylcyclobutene, yields specific isomers of substituted hexa-2,4-dienes, governed by the principles of orbital symmetry established by Woodward and Hoffmann. rsc.org These rules, which can be modeled computationally, dictate the stereochemical outcome of the reaction, providing a clear example of kinetic control where the pathway of lowest energy leads to a specific stereoisomer. rsc.org

Stereochemical Control and Its Impact in 3,4 Dimethylhexa 1,3 Diene Chemistry

Geometric Isomerism (E/Z) and Configurational Stability of 3,4-Dimethylhexa-1,3-diene

The central double bond in this compound is tetrasubstituted, allowing for the existence of geometric isomers, designated as (E) and (Z) based on the Cahn-Ingold-Prelog priority rules. brainly.inquora.com The spatial arrangement of the methyl and ethyl groups around this double bond dictates the isomer. Due to the restricted rotation around the carbon-carbon double bond, these isomers are configurationally stable under normal conditions and can be separated. brainly.in

The (E) isomer, formally named (3E)-3,4-dimethylhexa-1,3-diene, has the higher priority groups on opposite sides of the double bond, while the (Z) isomer has them on the same side. nih.gov The relative stability of these isomers is influenced by steric hindrance between the substituent groups. Generally, the (E) isomer is expected to be more stable due to reduced steric strain between the bulky ethyl and methyl groups.

Diastereoselective and Enantioselective Synthesis Pathways

The synthesis of specific stereoisomers of this compound requires stereoselective methods. Diastereoselective synthesis aims to produce a specific diastereomer, while enantioselective synthesis targets a particular enantiomer.

One approach to synthesizing diastereomers of the related 3,4-dimethylhexa-1,5-diene involves the Claisen rearrangement of prop-1-enyl trans-but-2-enyl ethers. The cis- and trans-ethers, separable by fractional distillation, cleanly convert to erythro- and threo-2,3-dimethylpent-4-enal, respectively. These aldehydes are then transformed into meso- and (±)-3,4-dimethylhexa-1,5-diene. rsc.orgrsc.org

Phosphine-mediated olefination reactions between α-substituted allenoates and aldehydes have been shown to produce 1,2,3,4-tetrasubstituted 1,3-dienes with high levels of diastereoselectivity. researchgate.net Furthermore, enantioselective approaches, such as the cross-hydroalkenylation of cyclic 1,3-dienes with terminal olefins using chiral nickel catalysts, have been developed for the synthesis of chiral 1,4-dienes. researchgate.net Asymmetric dihydroxylation of dienes is another powerful tool for introducing chirality with high enantioselectivity. acs.org

Stereochemical Outcomes of Pericyclic Reactions (e.g., Cope Rearrangement, Electrocyclizations)

Pericyclic reactions, which proceed through a cyclic transition state, are highly sensitive to the stereochemistry of the starting material. The Cope rearrangement and electrocyclic reactions of this compound and its precursors are classic examples.

The Cope rearrangement of the diastereomers of 3,4-dimethylhexa-1,5-diene demonstrates high stereoselectivity. The meso-(R,S) diastereomer, upon heating, yields almost exclusively the (E,Z)-diene. spcmc.ac.in In contrast, the racemic (R,R) and (S,S) enantiomers give the (E,E)-diene as the major product, with a small amount of the (Z,Z)-isomer. spcmc.ac.in These outcomes are rationalized by the preference for a chair-like transition state, which minimizes steric interactions. spcmc.ac.inwiley.com

Electrocyclic reactions, such as the ring-opening of cyclobutene (B1205218) derivatives, are also governed by strict stereochemical rules. For instance, the thermal ring-opening of trans-3,4-dimethylcyclobutene (B1254641) yields (E,E)-hexa-2,4-diene through a conrotatory process. rsc.org Conversely, the conrotatory ring-opening of cis-3,4-dimethylcyclobutene produces the (E,Z)-diene. rsc.org Photochemical electrocyclizations often proceed with the opposite stereochemical preference (disrotatory). rsc.org

Stereochemistry in Addition Reactions to the Diene System

The conjugated diene system of this compound is susceptible to electrophilic addition reactions, which can proceed via 1,2- or 1,4-addition pathways. The stereochemistry of the starting diene and the reaction conditions can influence the product distribution.

Addition of hydrogen halides (HX) to conjugated dienes can lead to both kinetically and thermodynamically controlled products. stackexchange.com For a substituted diene like this compound, protonation of the diene will lead to a resonance-stabilized allylic carbocation. The subsequent attack of the halide can occur at two different positions, leading to different regio- and stereoisomers. stackexchange.commasterorganicchemistry.com The reaction of (Z)-3,4-dimethylhex-3-ene and (E)-3,4-dimethylhex-3-ene with HCl will produce different stereoisomeric products. pearson.com

Palladium-catalyzed intramolecular 1,4-additions to cyclic 1,3-dienes have been shown to be stereocontrolled. acs.org Similarly, the addition of triflamide in the presence of an oxidizing agent to dienes can lead to the formation of heterocyclic compounds with specific stereochemistry. mdpi.com

Influence of Stereochemistry on Overall Reactivity Profiles

Furthermore, the stereochemistry of the diene dictates the stereochemical outcome of pericyclic reactions, as discussed previously. spcmc.ac.in In addition reactions, the facial selectivity of the attack on the double bonds can be influenced by the existing stereocenters, leading to diastereoselective product formation. The inherent chirality of the different stereoisomers can also be exploited in asymmetric synthesis, where the diene acts as a chiral building block. vulcanchem.com

Advanced Research Applications of 3,4 Dimethylhexa 1,3 Diene As a Synthetic Building Block

Role in Complex Natural Product Synthesis

Conjugated dienes are fundamental building blocks in the synthesis of complex natural products due to their participation in powerful carbon-carbon bond-forming reactions, most notably the Diels-Alder reaction. nih.govnih.gov This pericyclic reaction allows for the rapid construction of six-membered rings with a high degree of stereocontrol, a common structural motif in many biologically active compounds. nih.govwikipedia.orgorganic-chemistry.org The substitution pattern on the diene, such as the methyl groups in 3,4-Dimethylhexa-1,3-diene, plays a critical role in directing the stereochemical and regiochemical outcome of the cycloaddition.

The synthesis of complex molecules often relies on the strategic use of dienes to build a core carbocyclic framework. acs.org For instance, the intramolecular Diels-Alder reaction is a powerful strategy for constructing polycyclic systems found in natural products like the diterpenes and various alkaloids. organic-chemistry.org While specific total syntheses employing this compound are not widely documented, its structural features make it an archetypal substrate for such transformations. Modern synthetic methods, including transition metal-catalyzed reactions, have further expanded the utility of dienes, enabling their use in cross-coupling reactions to form complex polyene structures, such as those found in Callystatin A and Vitamin A. mdpi.com The development of methods for the direct synthesis of conjugated dienes from simple precursors like aliphatic acids further highlights their importance as key intermediates in multi-step synthetic sequences. nih.gov

Precursor in Functional Material Development

Substituted 1,3-butadienes are important monomers in the synthesis of functional polymers and synthetic rubbers. mdpi.comrsc.org The properties of the resulting polydienes, such as thermal stability, mechanical strength, and elasticity, are highly dependent on the nature of the substituents on the butadiene backbone. mdpi.com For example, copolymerizing 1,3-butadiene (B125203) with phenyl-substituted dienes can yield materials that balance the properties of styrene-butadiene rubber (SBR) and polybutadiene (B167195) rubber (BR), which is relevant for applications like high-performance tires. rsc.org

The conjugated system of this compound makes it a candidate for polymerization into materials with specific properties. Anionic polymerization of silyl-substituted 1,3-butadienes has been explored to create polymers with functional groups. acs.org Similarly, dienes containing rigid groups like adamantane (B196018) have been incorporated into polymers to enhance their thermal and mechanical characteristics. mdpi.com While research on the direct polymerization of this compound is limited, studies on analogous compounds like 2,4-Dimethylhexa-1,3-dien-5-yne show that such conjugated systems can serve as monomers for conductive polymers with potential applications in organic electronics. vulcanchem.com Furthermore, the design of diene monomers that self-assemble through hydrogen bonding presents a strategy for creating highly ordered polymer structures. tandfonline.com

Development of Chiral Building Blocks from this compound Derivatives

The synthesis of enantiomerically pure compounds is a cornerstone of modern medicinal chemistry and materials science. pnas.org The Diels-Alder reaction, when rendered asymmetric, is a premier method for creating chiral molecules. wikipedia.org This can be achieved by using a chiral diene, a chiral dienophile, or a chiral catalyst. scielo.br Derivatives of this compound are potential substrates for these asymmetric transformations, allowing for the generation of valuable chiral building blocks.

Significant research has focused on the development of chiral Lewis acid catalysts that can control the facial selectivity of the Diels-Alder reaction. scielo.brwiley-vch.de Complexes of copper(II), boron, aluminum, and other metals with chiral ligands have been shown to catalyze the reaction between various dienes and dienophiles with high enantioselectivity. scielo.brnih.gov For example, copper(II) bis(oxazoline) complexes are effective catalysts for the cycloaddition of N-acryloyl oxazolidinones with dienes. nih.gov Another approach involves the use of chiral Brønsted acids, such as α,α,α′,α′-tetraaryl-1,3-dioxolane-4,5-dimethanol (TADDOL), which can promote Diels-Alder reactions through hydrogen bonding, mimicking enzymatic catalysis. pnas.org While these methods have been broadly applied, their specific use with this compound derivatives would depend on the diene's reactivity and steric profile. The synthesis of chiral diols and other cyclic compounds via the selective asymmetric dihydroxylation of dienes represents another pathway to creating valuable chiral synthons from these precursors. acs.org

Biocontrol and Bioactivity-Related Studies Involving Diene Volatile Organic Compounds

Microorganisms, particularly fungi and bacteria, produce a wide array of volatile organic compounds (VOCs) that mediate ecological interactions. nih.gov These VOCs can act as signaling molecules, attractants, or defense compounds with antimicrobial or insecticidal properties. mdpi.com This has led to significant interest in their potential use as biocontrol agents in agriculture as a sustainable alternative to chemical pesticides. frontiersin.orgaip.org

Below is a table detailing some bioactive VOCs produced by fungi and their observed effects.

| Bioactive VOC | Producing Organism(s) | Target Pathogen/Pest | Observed Effect | Reference(s) |

| 1-octen-3-ol | Pochonia chlamydosporia, Trichoderma sp. | Penicillium expansum, Aspergillus flavus | Fungal growth inhibition | aip.orgresearchgate.net |

| Styrene, Benzothiazole | Beauveria bassiana, Metarhizium robertsii | Cosmopolites sordidus (Banana weevil) | Repellent activity | mdpi.com |

| trans-verbenol, geraniol, mentha-4,8-diene | Diaporthe sp. CEL3 | Monilinia fructicola, Rhizoctonia solani | Antifungal, inhibition of fruit rot | frontiersin.orgnih.gov |

| 1,4-dimethoxybenzene | Pochonia chlamydosporia Pc-10 | Meloidogyne incognita (Root-knot nematode) | Nematicidal, fumigant activity, attraction of juveniles | nih.gov |

| 3-cyclohepten-1-one | Pochonia chlamydosporia, Beauveria bassiana | Cosmopolites sordidus (Banana weevil) | Repellent activity | mdpi.com |

Q & A

Q. How can researchers design a synthetic route for 3,4-Dimethylhexa-1,3-diene with high stereochemical control?

Methodology :

- Retrosynthetic Analysis : Break down the target molecule into simpler precursors. For conjugated dienes like this compound, consider Wittig reactions or elimination reactions (e.g., dehydrohalogenation of vicinal dihalides).

- Stereochemical Optimization : Use steric directing groups or catalysts (e.g., Grignard reagents with bulky ligands) to control regiochemistry and stereochemistry during alkylation steps.

- Validation : Confirm stereochemistry via NMR (NOESY for spatial proximity) and compare experimental UV-Vis λmax with computational predictions (e.g., TD-DFT) .

Q. What spectroscopic techniques are most effective for characterizing this compound?

Methodology :

- UV-Vis Spectroscopy : Measure π→π* transitions to confirm conjugation length and substituent effects. Compare with reference data for hexa-1,3-diene derivatives .

- <sup>1</sup>H/<sup>13</sup>C NMR : Identify allylic protons (δ ~1.8–2.5 ppm) and methyl groups (δ ~0.8–1.5 ppm). Use DEPT-135 to distinguish CH3 and CH2 groups.

- GC-MS : Verify purity and molecular ion ([M]<sup>+</sup> at m/z 124).

Q. How does the electron-deficient or electron-rich nature of substituents affect the reactivity of this compound in cycloadditions?

Methodology :

- Diels-Alder Reactivity : Test the diene with electron-deficient dienophiles (e.g., maleic anhydride) and electron-rich partners (e.g., enamines). Monitor reaction rates via HPLC or <sup>1</sup>H NMR kinetics.

- Computational Analysis : Calculate frontier molecular orbitals (HOMO-LUMO gaps) using DFT to rationalize reactivity trends .

Advanced Research Questions

Q. How can discrepancies in reported thermodynamic stability values for this compound be resolved?

Methodology :

- Data Harmonization : Compare calorimetric data (e.g., ΔHf from combustion experiments) with computational results (e.g., G4 thermochemistry).

- Error Source Analysis : Investigate impurities in earlier studies (via GC-MS) or calibration errors in calorimetry.

- Collaborative Validation : Reproduce experiments across independent labs using standardized protocols .

Q. What mechanistic insights explain the regioselectivity of this compound in radical polymerization?

Methodology :

- Radical Trapping Experiments : Use TEMPO or galvanoxyl to intercept intermediates and identify chain-propagation steps via EPR spectroscopy.

- Kinetic Isotope Effects (KIE) : Compare polymerization rates of deuterated vs. non-deuterated dienes to probe hydrogen abstraction steps.

- DFT Modeling : Simulate transition states for radical addition pathways to predict regioselectivity .

Q. How do steric effects from the 3,4-dimethyl groups influence the compound’s conformation and reaction pathways?

Methodology :

Q. What strategies mitigate conflicting data in toxicity assessments of this compound derivatives?

Methodology :

- Dose-Response Re-evaluation : Conduct in vitro assays (e.g., Ames test for mutagenicity) across multiple cell lines to identify confounding factors (e.g., metabolic activation).

- QSAR Modeling : Corrogate toxicity data with substituent electronic parameters (Hammett σ) or logP values to resolve outliers .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.